5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile
Overview
Description
5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H6F2N4 and a molecular weight of 184.15 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a difluoroethylamino group and a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 2,2-difluoroethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the difluoroethylamino group or the carbonitrile group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoroethylamino group and the pyrazine ring play crucial roles in its binding to target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrazine-2-carbonitrile: Lacks the difluoroethylamino group, resulting in different chemical properties and reactivity.
2,2-Difluoroethylamine: Lacks the pyrazine ring and carbonitrile group, leading to different applications and biological activities.
Other substituted pyrazines: Compounds with different substituents on the pyrazine ring exhibit varying chemical and biological properties.
Properties
IUPAC Name |
5-(2,2-difluoroethylamino)pyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4/c8-6(9)3-13-7-4-11-5(1-10)2-12-7/h2,4,6H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLFCQMPYWFUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)NCC(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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